Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and a hydroxy group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-5-(trifluoromethyl)benzene with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxylation of ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate can be achieved using various oxidizing agents, such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate.
Reduction: Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups. Similar compounds include:
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate: Lacks the hydroxy group.
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanol: Lacks the carboxylate group.
Ethyl 3-(2-fluoro-5-(trifluoromethyl)benzoate: Different aromatic ring substitution pattern.
Properties
Molecular Formula |
C12H12F4O3 |
---|---|
Molecular Weight |
280.21 g/mol |
IUPAC Name |
ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
USXNWNYEXSOXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |
Origin of Product |
United States |
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